An In-Depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: A Key Building Block in Modern Kinase Inhibitor Synthesis
An In-Depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: A Key Building Block in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate
In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, substituted pyridines represent a privileged class of structures, forming the core of numerous approved drugs. This guide provides a comprehensive technical overview of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a key building block whose unique structural features have positioned it as a valuable intermediate in the synthesis of targeted therapies, most notably in the field of oncology.
This molecule, identified by the CAS Number 1045858-08-9 , is a testament to the power of rational design in chemical synthesis.[1] The presence of an iodine atom at the 4-position, a methoxy group at the 5-position, and a Boc-protected amine at the 3-position provides a trifecta of functionalities that medicinal chemists can exploit for the construction of complex molecular architectures. The iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. The methoxy group modulates the electronic properties of the pyridine ring, and the Boc-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, crucial for building out the pharmacophore.
The primary focus of this guide is to provide a deep dive into the synthesis, properties, and, most critically, the application of this compound, with a specific focus on its role in the synthesis of the FDA-approved kinase inhibitor, Repotrectinib.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a synthetic building block is a prerequisite for its effective and safe use in a laboratory setting. The key data for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1045858-08-9 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 350.15 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1I | Sigma-Aldrich[1] |
| InChI | 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | Sigma-Aldrich[1] |
Safety Profile:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The signal word is "Warning" and the hazard statement is H302: Harmful if swallowed.[1]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol: A Reliable Route to a Key Intermediate
The synthesis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is most efficiently achieved through the protection of its corresponding amine precursor, 4-iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0), using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine, valued for its high efficiency and the stability of the resulting carbamate.
The Boc protecting group is favored in multi-step syntheses due to its robustness towards a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.
Experimental Protocol: Boc Protection of 4-iodo-5-methoxypyridin-3-amine
This protocol is based on established procedures for the N-Boc protection of aminopyridines.
Reagents and Materials:
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4-iodo-5-methoxypyridin-3-amine
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Di-tert-butyl dicarbonate (Boc₂O)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (optional, as a base/catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a solution of 4-iodo-5-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).
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Base Addition (Optional but Recommended): While the reaction can proceed without a base, the addition of triethylamine (1.2 eq) or a catalytic amount of DMAP can accelerate the reaction.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
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Work-up:
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Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate as a solid.
Caption: Synthetic workflow for the Boc protection of 4-iodo-5-methoxypyridin-3-amine.
Application in Drug Discovery: The Synthesis of Repotrectinib
The true value of a chemical building block is demonstrated by its successful application in the synthesis of a biologically active molecule. A prime example of the utility of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is its role as a key intermediate in the synthesis of Repotrectinib (brand name Augtyro™).
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK oncogenic drivers and was approved by the FDA for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[2][3] The synthesis of Repotrectinib showcases a strategic use of the functional handles on the tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate core.
The synthesis of Repotrectinib involves a crucial Suzuki coupling reaction where the iodo-substituent of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is coupled with a suitable boronic acid or ester derivative. This is followed by deprotection of the Boc group to reveal the amine, which is then used to construct the final macrocyclic structure of the drug.
Caption: Key steps in the synthesis of Repotrectinib utilizing the target building block.
The choice of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate in this synthesis is deliberate. The iodo group provides a reliable site for the crucial carbon-carbon bond formation via the Suzuki reaction, a cornerstone of modern pharmaceutical synthesis. The Boc-protected amine remains inert during this step and can be unmasked under mild acidic conditions at a later stage, allowing for the subsequent amidation or other transformations needed to complete the synthesis of the final drug molecule.
Conclusion
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The straightforward and high-yielding synthesis of this compound, coupled with its demonstrated utility in the total synthesis of the FDA-approved drug Repotrectinib, underscores its importance for researchers and scientists in the field of drug discovery and development. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
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New Drug Approvals. (2025, August 8). Repotrectinib. Available from: [Link]
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Wikipedia. (2024). Repotrectinib. Available from: [Link]
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PubChem. Repotrectinib. National Institutes of Health. Available from: [Link]
